

# Application Notes: **CHK-336** for the Investigation of Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only.

### Introduction

**CHK-336** is a first-in-class, orally available, and liver-targeted small molecule inhibitor of Lactate Dehydrogenase A (LDHA).[1] LDHA is a critical enzyme that catalyzes the interconversion of pyruvate and lactate, a key step in anaerobic glycolysis.[2] In the liver, LDHA also plays a crucial role in the final step of oxalate synthesis from glyoxylate.[1][3] Due to its potent and selective inhibition of LDHA, **CHK-336** serves as a powerful research tool for investigating metabolic pathways related to hyperoxaluria, glycolysis, and the Warburg effect in cancer.

## **Mechanism of Action**

CHK-336 is a potent inhibitor of human LDHA with an IC50 of less than 1 nM.[4][5] The molecule was designed for targeted delivery to the liver, a process facilitated by Organic Anion Transporting Polypeptides (OATPs).[1][6][7] This liver-centric distribution minimizes systemic exposure and allows for specific investigation of hepatic metabolic processes.[8] Crystallography studies have revealed that CHK-336 induces a strong interaction network within the enzyme, leading to slow-off kinetics and sustained target engagement.[1] By inhibiting LDHA, CHK-336 effectively blocks two key metabolic conversions: the reduction of pyruvate to lactate and the reduction of glyoxylate to oxalate.[1][9][10]

# **Applications**



- Studying Hyperoxaluria and Glyoxylate Metabolism: Primary hyperoxalurias are genetic disorders characterized by the overproduction of hepatic oxalate, leading to kidney stones and renal failure.[3] CHK-336 directly inhibits the final, committed step in hepatic oxalate synthesis, making it an invaluable tool for studying the pathophysiology of these diseases.[1]
   [3] It has been shown to effectively reduce urinary oxalate excretion in animal models of both primary hyperoxaluria type 1 (PH1) and type 2 (PH2).[1][6][7] Researchers can use CHK-336 to model the therapeutic effects of LDHA inhibition and explore the downstream metabolic consequences of reducing oxalate production.
- Investigating the Warburg Effect and Cancer Metabolism: Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where they preferentially convert glucose to lactate even in the presence of oxygen.[11][12] [13] LDHA is a key enzyme in this process, and its inhibition is a strategy being explored for cancer therapy.[4][11][13] CHK-336 can be used in in vitro and in vivo cancer models to study the effects of blocking glycolysis, including changes in cellular energy levels (ATP), glucose uptake, and the activation of alternative survival pathways.[4][13] Studies have shown that LDHA inhibition can suppress cell proliferation and induce apoptosis in cancer cells.[13]

## **Data Summary**

Table 1: In Vitro Potency of CHK-336

| Parameter          | Species           | Value    | Reference |
|--------------------|-------------------|----------|-----------|
| LDHA IC₅o          | Human             | < 1 nM   | [4][5]    |
| Lactate Production | Mouse Hepatocytes | < 100 nM | [4][5]    |

Table 2: In Vivo Pharmacokinetics & Efficacy



| Model                           | Dosing            | Key Finding                                                                                                       | Reference |
|---------------------------------|-------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| Rat                             | 10 mg/kg (p.o.)   | Hepatic concentration >10 μM after 4 hours                                                                        | [4][5]    |
| Rat<br>Pharmacodynamic<br>Model | Dose-dependent    | Inhibition of <sup>13</sup> C <sub>2</sub> -<br>glycolate to <sup>13</sup> C <sub>2</sub> -<br>oxalate conversion | [3][6][7] |
| PH1 Mouse Model<br>(Agxt KO)    | Once-daily (p.o.) | Robust, dose-<br>dependent reduction<br>in urinary oxalate                                                        | [1][6][7] |
| PH2 Mouse Model<br>(Grhpr KO)   | 7-day treatment   | Significant reduction in urinary oxalate                                                                          | [3][6][7] |

Table 3: Phase 1 Clinical Trial Data in Healthy Volunteers

(NCT05367661)

| Study Type                     | Dosing<br>Regimen           | Tolerability                 | Key Outcome                                                                                                       | Reference |
|--------------------------------|-----------------------------|------------------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| Single Ascending<br>Dose (SAD) | Up to 500 mg                | Generally well-<br>tolerated | Dose-<br>proportional<br>pharmacokinetic<br>s                                                                     | [1]       |
| Multiple Ascending Dose (MAD)  | Up to 60 mg for<br>14 days  | Generally well-<br>tolerated | Half-life supports<br>once-daily<br>dosing                                                                        | [1]       |
| Proof-of-<br>Mechanism         | Single doses<br>(60-125 mg) | N/A                          | Maximal inhibition of <sup>13</sup> C <sub>2</sub> -glycolate to <sup>13</sup> C <sub>2</sub> -oxalate conversion |           |

Note: The clinical trial was voluntarily paused after a serious adverse event of anaphylaxis in a single volunteer at the 125 mg multiple-dose level.[1]



## **Protocols**

# **Protocol 1: In Vitro LDHA Enzyme Inhibition Assay**

This protocol describes a colorimetric assay to determine the inhibitory activity of **CHK-336** on purified LDHA enzyme by measuring the change in NADH concentration.

#### **Materials**

- · Purified human LDHA enzyme
- CHK-336
- LDH Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- β-Nicotinamide adenine dinucleotide, reduced form (NADH)
- Sodium Pyruvate
- DMSO (for dissolving CHK-336)
- 96-well clear, flat-bottom microplate
- Microplate reader capable of measuring absorbance at 340 nm

## Methodology

- Reagent Preparation:
  - Prepare a stock solution of CHK-336 (e.g., 10 mM) in DMSO. Create a serial dilution series in DMSO, then dilute further in Assay Buffer to achieve final desired concentrations.
     Ensure the final DMSO concentration in all wells is ≤1%.
  - Prepare a 2 mM NADH solution in Assay Buffer.
  - Prepare a 10 mM sodium pyruvate solution in Assay Buffer.
  - Dilute purified LDHA enzyme in Assay Buffer to the desired working concentration.
- Assay Procedure:



- Add 50 μL of Assay Buffer to all wells of a 96-well plate.
- $\circ$  Add 10  $\mu$ L of the diluted **CHK-336** solution or vehicle control (Assay Buffer with DMSO) to the appropriate wells.
- Add 20 μL of the 2 mM NADH solution to all wells.
- Add 10 μL of the diluted LDHA enzyme solution to all wells except the "no enzyme" blank.
- Incubate the plate at 37°C for 15 minutes.
- $\circ$  To initiate the reaction, add 10 µL of the 10 mM sodium pyruvate solution to all wells.
- Immediately measure the absorbance at 340 nm in kinetic mode, recording readings every 30 seconds for 10-15 minutes.

#### Data Analysis:

- o Calculate the rate of NADH consumption (decrease in A340/min) for each well.
- Normalize the rates of the CHK-336-treated wells to the vehicle control wells.
- Plot the percent inhibition versus the log concentration of **CHK-336** and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

















Click to download full resolution via product page

# References

- 1. CHK-336 Wikipedia [en.wikipedia.org]
- 2. Lactate dehydrogenase Wikipedia [en.wikipedia.org]
- 3. Discovery of CHK-336: A first-in-class, liver-targeted, small molecule lactate dehydrogenase inhibitor for hyperoxaluria treatment - American Chemical Society [acs.digitellinc.com]
- 4. embopress.org [embopress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]



- 10. researchgate.net [researchgate.net]
- 11. Dual Targeting of the Warburg Effect with a Glucose-Conjugated Lactate Dehydrogenase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [Application Notes: CHK-336 for the Investigation of Metabolic Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933690#chk-336-for-studying-metabolic-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com